9-Ethylanthracene
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Overview
Description
9-Ethylanthracene is an organic compound with the molecular formula C16H14. It is a derivative of anthracene, where an ethyl group is substituted at the 9th position of the anthracene ring system. This compound is known for its interesting photophysical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Ethylanthracene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of anthracene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid over-alkylation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 9-Ethylanthracene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can yield dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Halogenated or nitrated anthracene derivatives.
Scientific Research Applications
9-Ethylanthracene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and materials.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used in the production of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic materials.
Mechanism of Action
The mechanism of action of 9-Ethylanthracene and its derivatives involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, certain derivatives may inhibit specific enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
- 9-Methylanthracene
- 9-Propylanthracene
- 9,10-Diphenylanthracene
Comparison: 9-Ethylanthracene is unique due to its specific substitution pattern, which imparts distinct photophysical and chemical properties. Compared to 9-Methylanthracene and 9-Propylanthracene, this compound may exhibit different reactivity and stability. Additionally, its applications in electronic materials and biological research highlight its versatility and importance in various fields.
Properties
CAS No. |
605-83-4 |
---|---|
Molecular Formula |
C16H14 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
9-ethylanthracene |
InChI |
InChI=1S/C16H14/c1-2-14-15-9-5-3-7-12(15)11-13-8-4-6-10-16(13)14/h3-11H,2H2,1H3 |
InChI Key |
ZFBBPVJBVIJQCE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origin of Product |
United States |
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